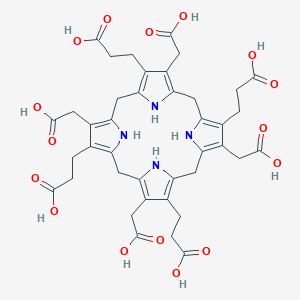
Uroporphyrinogen I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uroporphyrinogen I (URO I) is a vital intermediate in the biosynthesis of heme, a crucial component of hemoglobin and other heme-containing proteins. It is the first cyclic tetrapyrrole in the heme biosynthetic pathway, and its synthesis is regulated by a series of enzymes. URO I is a tetrapyrrole molecule, consisting of four pyrrole rings linked by methylene bridges. It is a highly reactive molecule and can undergo various chemical reactions, leading to the formation of different heme intermediates.
Applications De Recherche Scientifique
Enzymatic Activity and Genetic Implications
Uroporphyrinogen I plays a crucial role in the heme biosynthesis pathway, particularly through the activity of uroporphyrinogen synthase (URO-S). Studies have shown significant variations in URO-S activity between cord, fetal, and adult blood, indicating developmental differences and potential genetic heterogeneity (Kreimer‐Birnbaum, 1975). The enzyme's activity has been linked to genetic conditions such as acute intermittent porphyria, where variations in enzyme activity are observed (Sassa et al., 1974).
Structural and Biochemical Insights
The crystal structure of human uroporphyrinogen decarboxylase, an enzyme involved in converting uroporphyrinogen to coproporphyrinogen, provides critical insights into the enzyme's function and its role in conditions like porphyria cutanea tarda (Whitby et al., 1998). Understanding the enzyme's structure and function is essential for developing potential therapeutic strategies.
Diagnostic and Clinical Applications
Uroporphyrinogen I synthase activity in erythrocytes is a critical diagnostic marker for acute intermittent porphyria. A simplified fluorometric method for measuring this enzyme's activity has been developed, aiding in diagnosing and identifying gene carriers of this condition (Peterson et al., 1976).
Genetic Studies and Chromosome Mapping
The UPS locus encoding uroporphyrinogen I synthase has been mapped to human chromosome 11, representing the first gene assignment for an enzyme in the heme biosynthesis pathway. This finding has implications for genetic studies related to heme biosynthesis and related disorders (Meisler et al., 1980).
Uroporphyrinogen Decarboxylase Isoenzymes
Studies have identified two isoenzymes of uroporphyrinogen decarboxylase in human erythrocytes, each with distinct kinetic properties and roles in catalyzing the decarboxylation of uroporphyrinogen (Mukerji & Pimstone, 1987). This discovery adds complexity to our understanding of the metabolic roles of these enzymes.
Propriétés
Numéro CAS |
1867-62-5 |
|---|---|
Nom du produit |
Uroporphyrinogen I |
Formule moléculaire |
C40H44N4O16 |
Poids moléculaire |
836.8 g/mol |
Nom IUPAC |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clé InChI |
QTTNOSKSLATGQB-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |
SMILES canonique |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



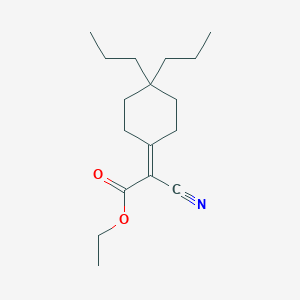



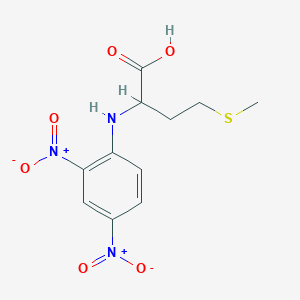
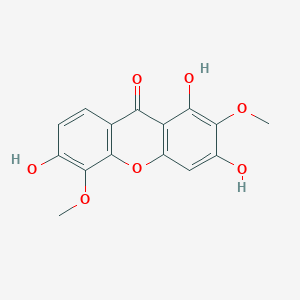



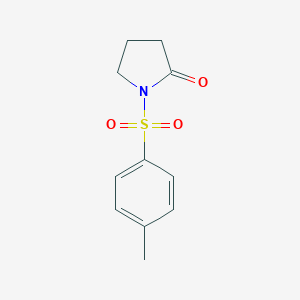

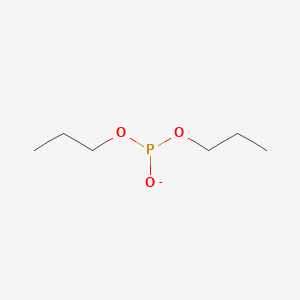
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
